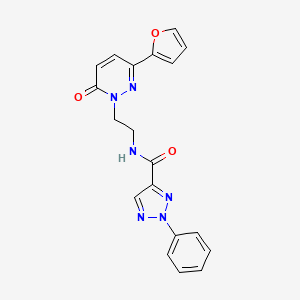

![molecular formula C11H14Br2N2 B2952544 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803588-93-3](/img/structure/B2952544.png)

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

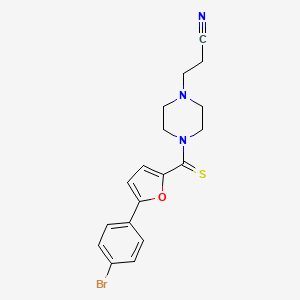

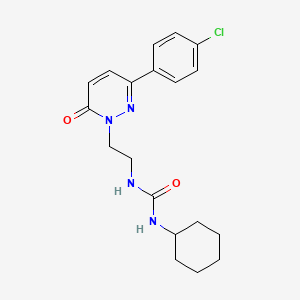

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C11H14Br2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide consists of a pyridine ring fused with an imidazole ring, with a bromine atom attached at the 7th position and a tert-butyl group at the 2nd position .Scientific Research Applications

Synthesis and Chemical Reactivity

- Facilitation by Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been utilized to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating the potential of ionic liquids in simplifying reaction workups and enhancing yields. This method's efficiency is highlighted by the ease of separating the ionic liquid from the product, allowing for its reuse in subsequent reactions (Shaabani et al., 2006).

- Iodine-Mediated Cyclization: The synthesis of 2-carbonylimidazo[1,2-a]pyridines via iodine-mediated intramolecular cyclization of 2-amino-N-propargyl-pyridinium bromides has been developed. This approach is metal-free, showcasing a novel route to obtain variously substituted imidazo[1,2-a]pyridine derivatives with good to excellent yields and functional group tolerance (Pandey et al., 2016).

Catalytic Applications

- Palladium-Catalyzed Arylation: A study demonstrated the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This method highlights the compound's role in facilitating catalyzed reactions that are significant for developing pharmaceutical and material chemistry applications (Li et al., 2003).

Novel Synthetic Routes

- Halogenation Techniques: Research has been conducted on the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as halogen sources in the presence of K2S2O8. This method offers an efficient and rapid access to halogenated imidazo[1,2-a]pyridines, which are crucial intermediates for further chemical transformations (Katrun & Kuhakarn, 2019).

Mechanism of Action

The mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is not specified in the available resources. As a research chemical, its effects and interactions with other compounds are likely the subject of ongoing study.

Safety and Hazards

properties

IUPAC Name |

7-bromo-2-tert-butylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.BrH/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9;/h4-7H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBBWRVJINBDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=CC(=CC2=N1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)

![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)

![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)